molecular formula C3H8ClF2NO B1380534 3-Amino-2,2-difluoropropan-1-ol hydrochloride CAS No. 1314395-95-3

3-Amino-2,2-difluoropropan-1-ol hydrochloride

Cat. No.: B1380534
CAS No.: 1314395-95-3
M. Wt: 147.55 g/mol
InChI Key: FJFXCDDQQBKYTO-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is fundamentally defined by its propanol backbone bearing dual fluorine substituents at the 2-position and an amino group at the 3-position, with the hydrochloride counterion providing charge balance and structural stability. The base compound exhibits a molecular formula of C₃H₇F₂NO with a molecular weight of 111.09 daltons, while the hydrochloride salt incorporates an additional hydrogen chloride molecule, resulting in enhanced crystalline organization through ionic interactions. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-amino-2,2-difluoropropan-1-ol, with the systematic numbering reflecting the hydroxyl group as the primary functional group determining the carbon chain orientation.

X-ray diffraction analysis represents the primary methodology for determining the crystallographic parameters and solid-state structure of fluorinated compounds. The diffraction patterns obtained from this compound crystals provide definitive information regarding unit cell dimensions, space group symmetry, and intermolecular packing arrangements. Modern X-ray diffractometers utilize copper or molybdenum radiation sources to illuminate crystalline samples, with the resulting diffraction data recorded across a comprehensive range of scattering angles to ensure complete structural characterization. The analysis of peak positions, intensities, and systematic absences enables determination of the crystal system and space group, while structure refinement procedures yield precise atomic coordinates and thermal parameters.

The crystallographic analysis reveals significant structural features arising from the presence of both fluorine atoms and the amino group protonated in the hydrochloride salt form. The difluoro substitution at the 2-position creates substantial electronic perturbations that influence bond lengths, bond angles, and conformational preferences throughout the molecular framework. Studies of related difluorinated compounds demonstrate that fluorine substitution typically results in shortened carbon-carbon bond distances due to the high electronegativity of fluorine atoms, which withdraw electron density from adjacent carbon centers. The carbon-carbon bond length in 2,2-difluoropropane derivatives has been measured at approximately 1.514 angstroms, representing a significant contraction compared to the 1.522 angstroms observed in unsubstituted propane analogs.

Structural Parameter 3-Amino-2,2-difluoropropan-1-ol Reference Propanol Derivative
Molecular Weight 111.09 g/mol Variable
Carbon-Carbon Bond Length ~1.514 Å ~1.522 Å
CCC Bond Angle ~115.9° ~112°
InChI Key IUZGHWSIJQTEAD-UHFFFAOYSA-N Variable

The intermolecular interactions within the crystal lattice of this compound are dominated by hydrogen bonding networks involving the protonated amino group, the hydroxyl functionality, and the chloride counterion. These interactions create three-dimensional networks that stabilize the crystalline structure and contribute to the observed melting point, solubility characteristics, and mechanical properties of the solid material. The chloride anion serves as a hydrogen bond acceptor, forming strong electrostatic interactions with the protonated amino group while simultaneously participating in weaker hydrogen bonds with the hydroxyl group.

Computational Modeling of Electronic Configuration

Computational modeling techniques provide essential insights into the electronic configuration and quantum mechanical properties of this compound that complement experimental crystallographic data. Density functional theory calculations at the coupled cluster single double triple level represent the gold standard for accurate prediction of molecular geometries, electronic properties, and energetic parameters for fluorinated organic compounds. These high-level ab initio calculations incorporate electron correlation effects and provide reliable predictions of bond lengths, bond angles, atomic charges, and molecular electrostatic potential distributions.

The electronic configuration of this compound is significantly influenced by the presence of fluorine atoms, which possess the highest electronegativity among all elements and create substantial charge polarization within the molecular framework. Quantum mechanical calculations reveal that the carbon atom bearing the two fluorine substituents develops a substantial positive charge, with atomic charge calculations indicating values approaching +1.071 atomic units in related difluorinated systems. This charge localization results in contracted atomic radii and modified bonding characteristics that propagate throughout the molecular structure.

The frontier molecular orbital analysis of this compound provides critical information regarding chemical reactivity, electron donation and acceptance capabilities, and potential sites for electrophilic or nucleophilic attack. The highest occupied molecular orbital typically localizes on the amino nitrogen atom, reflecting its role as the primary electron-donating center within the molecule. Conversely, the lowest unoccupied molecular orbital often exhibits significant density on the carbon atoms adjacent to the fluorine substituents, indicating enhanced electrophilic character in these regions.

The molecular electrostatic potential surface calculations reveal the three-dimensional distribution of electrostatic interactions that govern intermolecular recognition, hydrogen bonding patterns, and crystal packing arrangements. The highly electronegative fluorine atoms create regions of negative electrostatic potential, while the protonated amino group in the hydrochloride salt generates areas of positive potential that drive association with chloride counterions and other electron-rich species. These electrostatic complementarity patterns directly influence the observed crystal structure and provide predictive insights for understanding chemical behavior in different environments.

Vibrational frequency calculations complement the electronic structure analysis by providing predicted infrared and Raman spectroscopic signatures that enable experimental validation of computational models. The characteristic vibrational modes associated with carbon-fluorine stretching, amino group deformations, and hydroxyl group motions serve as fingerprints for structural identification and conformational analysis. The computational prediction of vibrational frequencies also enables assessment of molecular flexibility, identification of low-energy conformational interconversions, and evaluation of temperature-dependent structural dynamics.

Properties

IUPAC Name

3-amino-2,2-difluoropropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFXCDDQQBKYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-Amino-2,2-difluoropropan-1-ol hydrochloride can be synthesized by reacting 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl) . The reaction typically involves dissolving 3-amino-2,2-difluoropropanol in a suitable solvent, such as dichloromethane (DCM), and adding hydrochloric acid to the solution. The mixture is then stirred at room temperature until the reaction is complete .

Chemical Reactions Analysis

3-Amino-2,2-difluoropropan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Amino-2,2-difluoropropan-1-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

3-Amino-1,1-difluoropropan-2-ol Hydrochloride (CAS 1785058-84-5)

  • Molecular Formula: C₃H₇F₂NO·HCl
  • Molecular Weight : 147.55 g/mol ().
  • Structural Differences: Fluorines are at the C1 position instead of C2, altering steric and electronic properties. The amino group is at C3.
  • Applications : Positional isomerism may influence interactions in drug design, particularly in hydrogen bonding and metabolic stability.
  • Purity : Available commercially ().

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 154550-93-3)

  • Molecular Formula: C₉H₁₂ClFNO
  • Molecular Weight : 223.65 g/mol ().
  • Applications : The aromatic moiety may enhance binding to hydrophobic enzyme pockets, making it relevant in CNS drug development ().

(S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (CAS 1255946-09-8)

  • Molecular Formula: C₃H₇F₃NO·HCl
  • Molecular Weight : 177.55 g/mol (estimated).
  • Structural Differences : Features three fluorine atoms at C3, increasing electronegativity and lipophilicity.
  • Similarity Score : 0.79 (), indicating high structural overlap but distinct fluorine substitution.
  • Implications : Enhanced metabolic stability compared to difluoro analogs due to stronger C-F bonds ().

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS 2060024-73-7)

  • Molecular Formula : C₉H₁₂N₂O₃·HCl
  • Molecular Weight : 232.66 g/mol ().
  • Structural Differences : Contains a 3-nitrophenyl group , introducing electron-withdrawing effects and altering solubility.
  • Solubility : Slightly soluble in chloroform and DMSO, contrasting with the higher aqueous solubility of aliphatic fluoro analogs ().

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Similarity Score
3-Amino-2,2-difluoropropan-1-ol hydrochloride 1314395-95-3 C₃H₈ClF₂NO 163.62 C2 difluoro, C3 amino, HCl salt 90% Reference
3-Amino-1,1-difluoropropan-2-ol hydrochloride 1785058-84-5 C₃H₇F₂NO·HCl 147.55 C1 difluoro, C3 amino, HCl salt N/A 0.59 (base form)
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 154550-93-3 C₉H₁₂ClFNO 223.65 Aromatic 4-fluorophenyl at C2 N/A 0.60
(S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl 1255946-09-8 C₃H₇F₃NO·HCl ~177.55 C3 trifluoro, C2 amino, HCl salt N/A 0.79
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl 2060024-73-7 C₉H₁₂N₂O₃·HCl 232.66 3-nitrophenyl at C2 N/A N/A

Key Findings and Implications

Fluorine Position : The number and position of fluorine atoms significantly affect electronic properties. For example, trifluoro analogs () exhibit higher electronegativity, while difluoro variants () balance lipophilicity and solubility.

Aromatic vs. Aliphatic Substitution : Aromatic derivatives () show enhanced binding to hydrophobic targets but reduced solubility compared to aliphatic analogs.

Purity and Availability : The main compound is commercially available at 90% purity (), whereas others (e.g., ) lack explicit purity data, impacting reproducibility in synthesis.

Biological Activity

Molecular Structure:

  • Molecular Formula: C₃H₈ClF₂NO
  • Molecular Weight: 147.55 g/mol
  • InChI Key: InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;

The presence of two fluorine atoms at the second carbon of the propanol chain enhances its lipophilicity and may influence its interactions with biological targets.

While specific mechanisms for 3-amino-2,2-difluoropropan-1-ol hydrochloride remain underexplored, compounds with similar structures often exhibit significant interactions with various biological targets:

  • Enzyme Inhibition: Amino alcohols can modulate enzyme activities, potentially affecting metabolic pathways. The difluorinated structure may enhance binding affinities to certain enzymes.
  • Receptor Interaction: Similar compounds have been reported to interact with receptors, influencing signaling pathways. The unique structural features of this compound may provide distinct interaction profiles compared to non-fluorinated analogs.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₃H₈ClF₂NODifluorinated structure enhances reactivity
3-Amino-1-propanolC₃H₉NOLacks fluorine substituents; simpler structure
2-Amino-2-methylpropanolC₄H₉NOContains a methyl group instead of fluorines
3-Amino-2-fluoropropan-1-olC₃H₇FNOContains only one fluorine atom; different reactivity

The above table outlines some structural analogs that may provide insights into the potential biological activity of this compound.

Study on Fluorinated Compounds

Research has indicated that fluorinated compounds can exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, a study highlighted that fluorinated amino alcohols could enhance lipophilicity, leading to improved membrane permeability and bioavailability in vivo . Although specific studies on this compound are sparse, these findings suggest that similar compounds may also benefit from enhanced absorption and distribution characteristics.

Potential Applications in Medicinal Chemistry

Given the structural characteristics of this compound, it holds promise for various applications:

  • Drug Development: The compound's ability to modulate enzyme activity could be harnessed in developing new therapeutics targeting specific diseases.
  • Chemical Probes: Its unique structure may serve as a chemical probe in biochemical assays to study enzyme functions or receptor interactions.

Q & A

Q. What synthetic routes are optimal for preparing 3-Amino-2,2-difluoropropan-1-ol hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via reduction of a nitro or nitrile precursor. For example:
  • Reduction of Nitro Groups : Use sodium borohydride (NaBH₄) in ethanol at 0–5°C to reduce 2-nitro-1,1-difluoropropan-1-ol derivatives. Monitor pH to avoid side reactions (e.g., over-reduction or decomposition) .
  • Catalytic Hydrogenation : Employ palladium on carbon (Pd/C) under 1–3 atm H₂ pressure in tetrahydrofuran (THF) for higher stereochemical control .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Yield optimization requires strict temperature control and inert atmospheres to minimize fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Resolve fluorine coupling patterns (e.g., geminal difluoro groups show characteristic splitting). Use D₂O as a solvent to observe NH₂ protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 156.1) .
  • IR Spectroscopy : Identify NH₂ (3300–3500 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Compare with PubChem reference data .

Table 1 : Key Analytical Data

PropertyValue/DescriptionSource
Molecular FormulaC₃H₈ClF₂NO
CAS Number52198-69-3 (analog)
¹⁹F NMR Shift (ppm)-120 to -125 (geminal CF₂)

Q. What purification methods are recommended to isolate high-purity this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of methanol (2–10%) in dichloromethane. Collect fractions showing single spots on TLC (Rf ~0.3) .
  • Recrystallization : Dissolve in hot ethanol, cool to -20°C, and filter to remove insoluble impurities. Repeat for ≥99% purity .
  • Ion-Exchange Resins : Employ Dowex 50WX8 (H⁺ form) to remove residual amines or chloride counterions .

Advanced Research Questions

Q. How do the difluoro groups influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Protonation of the amino group stabilizes the molecule, but prolonged exposure leads to C-F bond hydrolysis. Monitor via ¹⁹F NMR for fluoride ion release .
  • Basic Conditions (pH > 9) : Decomposition occurs via β-elimination, forming difluoroalkenes. Use buffered solutions (pH 7–8) during biological assays to prevent degradation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze by HPLC to quantify degradation products .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in water, DMSO, and ethanol at 25°C. Centrifuge and quantify via UV-Vis at λ = 210 nm .
  • Molecular Dynamics Simulations : Predict solvation free energy using software like GROMACS. Compare with experimental data to identify outliers .
  • Contradiction Resolution : Replicate studies under inert atmospheres; oxygen exposure may oxidize NH₂ groups, altering solubility .

Q. What strategies elucidate the stereochemical configuration of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with tartaric acid derivatives to resolve absolute configuration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for enantiomeric discrimination .
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Retention times correlate with configuration .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to predict SN2 vs. SN1 pathways. Solvent effects (e.g., ethanol) are modeled via PCM .
  • NBO Analysis : Identify charge distribution at the C-F bond to assess leaving-group propensity. Higher positive charge on C indicates faster substitution .
  • Kinetic Isotope Effects (KIEs) : Simulate deuterated analogs to validate computational models against experimental rate data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for the amino group?

  • Methodological Answer :
  • Potentiometric Titration : Perform titrations in 0.1 M KCl at 25°C. Use a glass electrode calibrated with standard buffers .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-amino-3-cyclopropyl derivatives) to identify outliers .
  • Effect of Counterions : Hydrochloride salts may lower apparent pKa due to ion-pairing. Repeat measurements in the presence of excess NaCl .

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